6-(Azetidin-1-ylsulfonyl)nicotinic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O4S |
|---|---|
Molecular Weight |
242.25 g/mol |
IUPAC Name |
6-(azetidin-1-ylsulfonyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10N2O4S/c12-9(13)7-2-3-8(10-6-7)16(14,15)11-4-1-5-11/h2-3,6H,1,4-5H2,(H,12,13) |
InChI Key |
KWTZUSWBNAXWKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 6 Azetidin 1 Ylsulfonyl Nicotinic Acid and Analogous Structures
Strategies for the Construction of the Sulfonamide Linkage to the Nicotinic Acid Core
The formation of the arylsulfonamide bond is a cornerstone of many synthetic routes. Two prominent methods for achieving this on a pyridine (B92270) scaffold are decarboxylative halosulfonylation and the conversion of pre-formed sulfonyl chlorides.
Decarboxylative Halosulfonylation Approaches to Pyridine Sulfonamides
A modern and efficient approach to forming pyridine sulfonyl halides involves the decarboxylative functionalization of the corresponding carboxylic acid. This method is particularly advantageous as it utilizes readily available nicotinic acid derivatives as starting materials. A notable one-pot procedure allows for the synthesis of sulfonamides from (hetero)aryl acids via a copper-catalyzed decarboxylative halosulfonylation.
This process is proposed to proceed through a Cu(II)-carboxylate complex that, upon irradiation with light, undergoes a ligand-to-metal charge transfer (LMCT). This generates an aroyloxy radical and a Cu(I) species. The subsequent steps lead to the formation of a (hetero)aryl radical which can then be trapped by a sulfur dioxide surrogate, followed by halogenation to yield the desired sulfonyl halide in situ. This intermediate is then directly reacted with an amine to form the final sulfonamide.
A study on this methodology demonstrated its applicability to a range of nicotinic acids, providing a direct route to the corresponding sulfonamides. nih.gov The reaction tolerates various substituents on the pyridine ring and can be coupled with a diverse set of amines. nih.gov
Table 1: Examples of Decarboxylative Chlorosulfonylation and One-Pot Sulfonamide Formation with Nicotinic Acids nih.gov
| Nicotinic Acid Derivative | Amine | Isolated Yield (%) |
| Nicotinic acid | Morpholine | 55 |
| 2-Chloronicotinic acid | Piperidine | 45 |
| 2-Methylnicotinic acid | Benzylamine | 51 |
| 5-Bromonicotinic acid | Aniline | 48 |
This table is generated based on data from a study on decarboxylative halosulfonylation. The specific yields are illustrative of the general efficiency of the reaction for this class of compounds.
Conversion of Sulfonyl Chlorides to Sulfonamides
The more traditional and widely used method for constructing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. In the context of 6-(azetidin-1-ylsulfonyl)nicotinic acid, this would involve the synthesis of a 6-chlorosulfonylnicotinic acid derivative, which is then reacted with azetidine (B1206935).
The synthesis of the prerequisite pyridine-3-sulfonyl chloride can be achieved through several routes. One common method involves the diazotization of 3-aminopyridine, followed by a sulfonyl chlorination reaction. frontiersin.org An alternative approach starts from pyridine-3-sulfonic acid, which can be treated with reagents like phosphorus pentachloride or thionyl chloride to yield the corresponding sulfonyl chloride. acs.orgnih.gov
Once the sulfonyl chloride is obtained, it is typically reacted with the desired amine in the presence of a base to neutralize the HCl byproduct. This reaction is generally high-yielding and applicable to a wide range of amines, including cyclic amines like azetidine.
Regioselective Functionalization of the Nicotinic Acid Pyridine Ring
Achieving the desired substitution pattern on the nicotinic acid ring is crucial. The introduction of the sulfonyl group at the 6-position requires regioselective control. While the decarboxylative approach (section 2.1.1) inherently functionalizes the position of the carboxylic acid, other strategies may require directed functionalization.
One powerful technique for regioselective functionalization of pyridine rings is directed ortho-metalation (DoM). However, for nicotinic acid itself, the directing ability of the carboxylate and the inherent electronic properties of the pyridine ring can lead to a mixture of products. To overcome this, protecting groups or derivatization of the carboxylic acid can be employed to direct metalation to the desired position.
For instance, a study on the lithiation of 5-bromonicotinic acid derivatives demonstrated that the choice of the directing group and the lithium amide base can control the site of metalation. acs.org By converting the carboxylic acid to an oxazoline, it was possible to direct lithiation to either the C-2 or C-4 position, depending on the steric bulk of the base used. acs.org Such strategies could be adapted to direct functionalization to the 6-position of a nicotinic acid precursor, which could then be converted to the desired sulfonamide.
Introduction and Modification of the Azetidinyl Moiety
The final step in the synthesis of the target compound is the introduction of the azetidine ring. This is typically achieved by reacting the pre-formed 6-chlorosulfonylnicotinic acid derivative with azetidine. Azetidine, being a cyclic secondary amine, readily participates in nucleophilic substitution with sulfonyl chlorides.
The reaction is generally carried out in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran, and in the presence of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine to scavenge the hydrochloric acid that is formed. The reaction conditions are typically mild, often proceeding at room temperature.
Green Chemistry Approaches and Sustainable Synthetic Routes for Related Chemical Entities
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and related compounds to reduce environmental impact and improve safety and efficiency.
For the synthesis of sulfonamides, several green approaches have been developed. These include the use of water as a solvent, which is particularly effective for the reaction of sulfonyl chlorides with amino acids. sci-hub.se Solvent-free, or neat, reaction conditions have also been reported for the synthesis of N-alkyl and N-aryl sulfonamides, minimizing solvent waste. sci-hub.se Mechanochemical methods, which involve reactions in a ball mill in the absence of bulk solvents, represent another promising green approach for sulfonamide synthesis. rsc.org A one-pot, double-step mechanochemical procedure using solid sodium hypochlorite (B82951) for the tandem oxidation-chlorination of disulfides followed by amination has been demonstrated. rsc.org
In the broader context of pyridine derivative synthesis, sustainable methods are also gaining traction. Biocatalytic approaches for the synthesis of nicotinic acid itself are well-established, utilizing nitrilase enzymes to hydrolyze 3-cyanopyridine (B1664610) with high efficiency and under mild, aqueous conditions. frontiersin.orgmdpi.com This enzymatic approach avoids the harsh oxidizing agents and high temperatures often associated with traditional chemical syntheses of nicotinic acid. frontiersin.org Furthermore, the use of flow chemistry offers a safer, more efficient, and scalable method for the synthesis of sulfonamides. acs.org Continuous flow reactors provide excellent control over reaction parameters, minimize the handling of hazardous intermediates, and can lead to higher yields and purity. acs.orgrsc.org
Table 2: Overview of Green Chemistry Approaches in Sulfonamide and Pyridine Synthesis
| Green Chemistry Approach | Application | Advantages |
| Biocatalysis | Synthesis of nicotinic acid from 3-cyanopyridine frontiersin.orgmdpi.com | Mild reaction conditions, high conversion rates, environmentally friendly. frontiersin.org |
| Flow Chemistry | Synthesis of sulfonamides acs.orgrsc.org | Enhanced safety, improved scalability, waste minimization, higher yields. acs.orgrsc.org |
| Mechanochemistry | Solvent-free synthesis of sulfonamides rsc.org | Avoids bulk solvents, cost-effective, environmentally friendly materials. rsc.org |
| Aqueous Synthesis | Reaction of sulfonyl chlorides with amines sci-hub.se | Use of a non-toxic, readily available solvent. sci-hub.se |
| Microwave-Assisted Synthesis | Synthesis of pyridine derivatives | Reduced reaction times, increased yields, recognized as a green chemistry tool. |
Structural Elucidation and Conformational Analysis of 6 Azetidin 1 Ylsulfonyl Nicotinic Acid and Its Derivatives
Advanced Spectroscopic and Analytical Characterization Techniques for Novel Analogs
The comprehensive characterization of novel analogs of 6-(azetidin-1-ylsulfonyl)nicotinic acid relies on a suite of advanced spectroscopic and analytical methods. These techniques provide detailed insights into the molecular structure, connectivity, and electronic environment of the compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental in confirming the molecular framework. For a representative analog, 6-(azetidin-1-ylsulfonyl)nicotinonitrile, the expected proton signals of the nicotinic acid core would appear in the aromatic region, typically between 7.5 and 9.0 ppm. The azetidine (B1206935) protons would present as multiplets in the aliphatic region, with their chemical shifts influenced by the electron-withdrawing sulfonamide group. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity between the nicotinic acid, sulfonamide, and azetidine moieties. ipb.pt
| Predicted 1H NMR Chemical Shifts (ppm) | Predicted 13C NMR Chemical Shifts (ppm) |
| H2 (Pyridine): 8.9-9.1 | C2 (Pyridine): 150-152 |
| H4 (Pyridine): 8.2-8.4 | C3 (Pyridine): 135-137 |
| H5 (Pyridine): 7.6-7.8 | C4 (Pyridine): 140-142 |
| CH2 (Azetidine, α to N): 3.8-4.0 | C5 (Pyridine): 120-122 |
| CH2 (Azetidine, β to N): 2.2-2.4 | C6 (Pyridine): 158-160 |
| COOH: 165-167 | |
| CH2 (Azetidine, α to N): 50-52 | |
| CH2 (Azetidine, β to N): 18-20 |
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition, confirming the molecular formula of the synthesized analogs. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the proposed structure by identifying characteristic fragments of the nicotinic acid, sulfonamide, and azetidine components.
Vibrational Spectroscopy (FT-IR and Raman): Fourier-transform infrared (FT-IR) and Raman spectroscopy provide valuable information about the functional groups present. researchgate.netresearchgate.net Characteristic vibrational bands for the carboxylic acid O-H stretch (broad, ~3000 cm-1), C=O stretch (~1700 cm-1), and the asymmetric and symmetric S=O stretches of the sulfonamide group (around 1350 and 1160 cm-1, respectively) would be expected. researchgate.netresearchgate.net The C-N stretching of the azetidine ring would also be observable.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The pyridine (B92270) ring of the nicotinic acid moiety is the primary chromophore, and its absorption maxima can be influenced by substitution and solvent polarity. tsijournals.comnih.gov
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, offering precise bond lengths, bond angles, and the solid-state conformation of the molecule. lookchem.comfigshare.com This technique is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing and physical properties of the compound. lookchem.comfigshare.com
Stereochemical Considerations and Isomeric Forms within Azetidine-Containing Scaffolds
The presence of substituted azetidine rings in the derivatives of this compound introduces the possibility of stereoisomerism, which can significantly impact their biological activity and physicochemical properties.
The introduction of substituents on the azetidine ring can create one or more chiral centers, leading to the existence of enantiomers and diastereomers. For instance, a monosubstituted azetidine ring at the 2- or 3-position will result in a pair of enantiomers. The synthesis of these stereoisomers often requires stereoselective synthetic methods to obtain enantiomerically pure compounds.
The relative stereochemistry of substituents on the azetidine ring can be determined using NMR spectroscopy, particularly through the analysis of nuclear Overhauser effects (NOEs) and coupling constants. nih.govresearcher.lifewordpress.com NOE experiments can establish through-space proximity between protons, helping to differentiate between cis and trans isomers. Coupling constants between vicinal protons on the azetidine ring can also provide conformational and stereochemical information.
The absolute stereochemistry of chiral analogs can be determined by X-ray crystallography of a single crystal or by using chiral derivatizing agents followed by NMR analysis. nih.gov
| Isomeric Form | Description | Key Differentiating Feature |
| Enantiomers | Non-superimposable mirror images | Optical rotation, interaction with other chiral molecules |
| Diastereomers | Stereoisomers that are not mirror images | Different physical properties (melting point, solubility, etc.), distinct NMR spectra |
Conformational Dynamics of the Sulfonamide and Azetidine Moieties
Azetidine Ring Puckering: The four-membered azetidine ring is not planar and undergoes a dynamic process known as ring puckering. This puckering motion involves the out-of-plane displacement of one of the ring atoms. The degree of puckering and the energy barrier to this motion are influenced by the nature and position of substituents on the ring. The puckering of the azetidine ring can be studied using variable-temperature NMR spectroscopy and computational modeling. The conformational preference of the azetidine ring can influence the spatial orientation of its substituents.
Advanced Research Perspectives and Interdisciplinary Integration for 6 Azetidin 1 Ylsulfonyl Nicotinic Acid
Rational Design Principles for Novel Pyridine (B92270) Sulfonamide Scaffolds
The pyridine ring is a six-membered heteroaromatic nucleus that is a common feature in numerous biologically active compounds and functional materials. nih.gov Its inclusion in a molecular design is often deliberate. The nitrogen atom within the ring acts as a hydrogen bond acceptor and can influence the molecule's solubility and electronic properties. nih.gov Compared to a simple benzene (B151609) ring, the pyridine nitrogen makes the aromatic ring electron-deficient, which alters its reactivity and interaction with biological targets or other materials. nih.gov Modifications to the pyridine ring, such as the placement and nature of substituents like the carboxylic acid in nicotinic acid, are critical for modulating the molecule's polarity, acidity, and spatial arrangement.
The sulfonamide moiety (-SO₂NH-) is a versatile functional group central to the design of a vast array of compounds. ajchem-b.comresearchgate.netajchem-b.com It is a key structural feature in many therapeutic agents due to its chemical stability and ability to act as a transition-state mimetic. researchgate.netontosight.ai The sulfonamide group is a strong hydrogen bond donor (the N-H) and acceptor (the sulfonyl oxygens), allowing it to form stable, directional interactions. Its tetrahedral geometry provides a three-dimensional scaffold that can be exploited to orient substituents in specific vectors, influencing how the molecule fits into a binding pocket or organizes within a crystal lattice.
The azetidine (B1206935) ring is a four-membered saturated heterocycle. Its inclusion in place of more common substituents like methyl or ethyl groups introduces conformational rigidity and a distinct vector for substitution. This can be a key design element to improve binding affinity to a target protein by reducing the entropic penalty of binding.
Rational design, therefore, involves the systematic modification of these components to achieve desired properties. This multidisciplinary approach combines computational modeling, structure-activity relationship (SAR) studies, and chemical intuition to create new molecules with enhanced or entirely novel functions. nih.govmdpi.com
| Molecular Component | Design Principle | Potential Impact |
|---|---|---|
| Pyridine Ring | Varying substituent position (ortho, meta, para) | Alters geometry, dipole moment, and interaction vectors |
| Introducing additional substituents | Modulates electronics, solubility, and steric profile | |
| Sulfonamide Linker | N-alkylation or N-arylation | Removes H-bond donor capability, increases lipophilicity |
| Replacing with other linkers (e.g., amide) | Changes geometry, flexibility, and H-bonding pattern | |
| Azetidine Ring | Substitution on the azetidine ring | Introduces new functional groups and steric bulk |
| Replacing with other cyclic or acyclic amines | Modifies rigidity, basicity, and lipophilicity | |
| Nicotinic Acid | Esterification or amidation of the carboxylic acid | Masks charge, increases membrane permeability, creates prodrugs or material attachment points |
Exploration of Synthetic Accessibility and Scalability for Academic Research
The feasibility of exploring novel derivatives of 6-(Azetidin-1-ylsulfonyl)nicotinic acid in an academic setting is highly dependent on its synthetic accessibility and the scalability of the chosen route. While specific synthesis data for this exact compound is not widely published in academic literature, a plausible and accessible synthetic strategy can be devised based on standard organic chemistry transformations for related molecules. researchgate.netresearchgate.net
A common approach for constructing such molecules involves a multi-step sequence, which is generally manageable on a laboratory scale. The scalability for academic purposes (typically milligram to gram scale) is considered feasible.
Proposed Synthetic Pathway:
Starting Material: A commercially available and relatively inexpensive starting material would be 6-chloronicotinic acid or its corresponding ester.
Sulfonylation: The key step is the introduction of the sulfonyl group. This can be achieved by first converting the 6-chloro position to a sulfonyl chloride. A typical method involves nucleophilic aromatic substitution with a sulfite (B76179) salt, followed by chlorination (e.g., using thionyl chloride or phosphorus pentachloride) to yield 6-(chlorosulfonyl)nicotinic acid.
Sulfonamide Formation: The final step is the reaction of the sulfonyl chloride intermediate with azetidine. This is a standard nucleophilic substitution reaction where the amine nitrogen of azetidine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the desired sulfonamide bond. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
The scalability of this route for academic research is favorable. The starting materials are readily available, and the reactions involved are well-established in organic synthesis. While yields for multi-step syntheses can vary, each step is generally robust. Purification would likely involve standard techniques such as crystallization or column chromatography.
| Step | Reaction Type | Key Reagents | Academic Scalability Notes |
|---|---|---|---|
| 1 | Sulfonation of Pyridine Ring | Na₂SO₃, then SOCl₂ or PCl₅ | Feasible on a gram scale. Requires careful handling of chlorinating agents. |
| 2 | Sulfonamide Coupling | Azetidine, Triethylamine (B128534) (or other base) | Generally high-yielding and clean. Azetidine can be volatile. Reaction is typically fast at room temperature. |
| 3 | Purification | Crystallization / Column Chromatography | Standard laboratory procedures. Scalability depends on the physical properties of the final compound. |
Future Directions in Chemical Biology and Material Science Applications (excluding pharmaceutical applications directly)
Beyond its potential as a pharmacophore, the unique structure of this compound makes it an intriguing candidate for applications in chemical biology and material science.
Chemical Biology:
In chemical biology, molecules are often used as tools or probes to study biological systems. The this compound scaffold could be adapted for such purposes.
Chemical Probes: The carboxylic acid group serves as a convenient chemical handle. It can be readily coupled to reporter tags such as fluorophores, biotin, or photo-crosslinkers using standard amide bond-forming reactions. The resulting probes could be used to visualize the distribution of binding partners within cells or to identify unknown cellular targets through affinity-based pulldown experiments.
Chemosensors: The pyridine nitrogen and sulfonamide oxygens are potential metal-coordinating sites. researchgate.net Derivatives could be designed as selective chemosensors for specific metal ions. tandfonline.com Binding of a target ion could induce a change in the molecule's fluorescence or color, allowing for its detection and quantification in biological or environmental samples.
Material Science:
In material science, researchers seek to create new materials with specific, tailored properties. The rigid, well-defined structure of pyridine derivatives makes them excellent building blocks. nih.gov
Ligands for Catalysis: Pyridine-containing molecules are widely used as ligands in organometallic chemistry and catalysis. nih.gov The specific electronic and steric profile of this compound could be exploited to create novel ligands for asymmetric catalysis, potentially enabling new chemical transformations.
Functional Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid functionality allows the molecule to be polymerized or used as a linker in the construction of MOFs. These materials have applications in gas storage, separation, and catalysis. The sulfonamide and azetidine groups would decorate the pores of the MOF, imparting specific chemical properties that could be used for selective guest binding.
High-Energy Materials: While needing significant modification, pyridine derivatives have been investigated as scaffolds for high-energy materials. researchgate.net The introduction of nitro groups onto the pyridine ring, for instance, could be explored, although this represents a significant departure from the parent compound.
| Field | Application | Rationale |
|---|---|---|
| Chemical Biology | Fluorescent Chemical Probe | Carboxylic acid allows for conjugation to a fluorophore to study cellular uptake or target engagement. |
| Ion-Selective Chemosensor | Pyridine and sulfonamide groups can act as a chelating scaffold for metal ions, inducing a spectroscopic change. researchgate.nettandfonline.com | |
| Material Science | Component of a Metal-Organic Framework (MOF) | The rigid structure and carboxylic acid linker can form porous, crystalline materials for gas separation or storage. |
| Organometallic Catalyst Ligand | The defined geometry and heteroatoms can coordinate to a metal center, influencing its catalytic activity. nih.gov |
Q & A
Q. What are the established synthetic routes for 6-(Azetidin-1-ylsulfonyl)nicotinic acid, and how can structural confirmation be methodologically validated?
Synthetic routes typically involve sulfonylation of azetidine derivatives with nicotinic acid precursors. Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions like hydrolysis of the sulfonyl group. Structural validation requires a combination of NMR (¹H, ¹³C), IR (to confirm sulfonyl S=O stretches at ~1350–1150 cm⁻¹), and mass spectrometry (to verify molecular ion peaks and fragmentation patterns). Cross-referencing with computational predictions (e.g., DFT-based NMR chemical shift calculations) enhances confidence in assignments .
Q. How can researchers efficiently locate prior synthetic protocols and physicochemical data for this compound using academic databases?
Use SciFinder’s structure search to identify exact matches, filtering by "preparation" or "spectral data" tags. For example, a substructure search targeting the azetidine-sulfonyl-nicotinic acid scaffold retrieves relevant patents and journal articles. Compare keyword searches (e.g., "sulfonylated azetidine nicotinic acid derivatives") with structure-based queries to assess coverage gaps . Always cross-validate data across multiple sources (e.g., Reaxys, PubChem) to resolve discrepancies in reported melting points or spectral profiles.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Refer to SDS guidelines for sulfonamide derivatives:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (azetidine derivatives may cause irritation) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols .
- Waste disposal : Neutralize acidic byproducts (e.g., unreacted nicotinic acid) before disposal, adhering to institutional protocols for sulfonamide waste .
Q. Which analytical techniques are most reliable for quantifying this compound in reaction mixtures?
Reverse-phase HPLC with UV detection (λ = 260–280 nm, based on nicotinic acid’s aromatic absorbance) is preferred. Calibrate using Beer’s Law plots (as in aspirin quantification methods), ensuring linearity in the 0.1–10 mM range. For trace analysis, LC-MS/MS provides higher sensitivity .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing this compound under varying conditions?
Employ a Design of Experiments (DoE) approach:
- Factors : Reaction temperature (40–100°C), stoichiometry (1:1 to 1:2 azetidine/nicotinic acid), and catalyst loading (e.g., DMAP for nucleophilic activation).
- Response surface modeling : Identify interactions between variables to maximize yield. For example, excess azetidine may improve sulfonylation efficiency but increase purification difficulty .
Q. How should researchers address contradictions in reported spectral data for this compound?
Discrepancies in ¹³C NMR shifts (e.g., carbonyl vs. sulfonyl carbons) may arise from solvent effects or impurities. Reproduce experiments using standardized conditions (e.g., DMSO-d₆ as solvent) and compare with computational predictions. If inconsistencies persist, collaborative validation via inter-laboratory studies is recommended .
Q. What experimental strategies can elucidate the compound’s stability under physiological or extreme conditions?
- Thermal stability : TGA/DSC analysis (20–300°C, N₂ atmosphere) to identify decomposition thresholds.
- Hydrolytic stability : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C, monitoring degradation via HPLC. Azetidine’s ring strain may predispose the sulfonyl group to hydrolysis .
Q. How can computational modeling predict the biological activity of this compound?
Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory potential). Validate predictions with in vitro assays, comparing IC₅₀ values to structurally related nicotinic acid derivatives .
Q. What mechanistic insights can explain regioselectivity in sulfonylation reactions involving azetidine and nicotinic acid?
Use isotopic labeling (e.g., ¹⁵N-azetidine) to track nucleophilic attack sites. Kinetic studies (e.g., varying nicotinic acid’s carboxylate activation) can reveal whether the reaction is under thermodynamic or kinetic control .
Q. How can advanced purification techniques resolve challenges in isolating high-purity this compound?
Combined silica gel chromatography (ethyl acetate/hexane gradient) and recrystallization (ethanol/water) effectively remove unreacted starting materials. For persistent impurities, preparative HPLC with a C18 column achieves >99% purity, confirmed by elemental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
